molecular formula C18H17FN4O2 B2896591 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034384-94-4

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2896591
CAS No.: 2034384-94-4
M. Wt: 340.358
InChI Key: GABSBORYWDYQPF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorine and methoxy groups are introduced through specific reactions, and the pyrazolyl group is attached using a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzamide

  • 4-Methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

  • N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Uniqueness: This compound is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds without these substituents.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-16(5-6-22-23)14-7-12(9-20-11-14)10-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSBORYWDYQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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